molecular formula C16H17N3 B1309824 4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine CAS No. 883541-99-9

4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine

Cat. No. B1309824
M. Wt: 251.33 g/mol
InChI Key: KWTFEALFRDBRNW-UHFFFAOYSA-N
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Description

The compound "4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine" is a derivative of 1H-benzoimidazole, which is a heterocyclic compound consisting of a fusion of benzene and imidazole. The structure suggests that it could be a biologically active molecule, potentially interacting with various biological targets due to the presence of the benzoimidazole moiety, which is known to be a key feature in many pharmacologically active compounds .

Synthesis Analysis

The synthesis of related benzoimidazole derivatives typically involves the formation of the benzoimidazole ring followed by various functionalization reactions. For instance, in the synthesis of N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamide derivatives, the benzoimidazole moiety is coupled with an aryl group and further modified to achieve the desired biological activity . Although the exact synthesis of "4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine" is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of benzoimidazole derivatives is crucial for their interaction with biological targets. The molecular geometry, vibrational frequencies, and NMR chemical shift values are often determined using experimental techniques such as X-ray diffraction and spectroscopy, as well as theoretical methods like density functional theory (DFT) . These analyses provide insights into the conformational flexibility and electronic properties of the molecule, which are important for understanding its reactivity and binding characteristics.

Chemical Reactions Analysis

Benzoimidazole derivatives can undergo various chemical reactions, depending on their substituents. For example, the synthesis of related compounds often involves reactions such as Vilsmeier-formylation, condensation, and reduction . The reactivity of the benzoimidazole moiety itself can be influenced by the presence of electron-donating or electron-withdrawing groups, which can affect the compound's ability to participate in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoimidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents can modulate these properties, making the compound more or less suitable for pharmaceutical applications. The electrochemical behavior of these compounds can also be studied using techniques like cyclic voltammetry, which provides information about their redox properties . These properties are essential for the development of benzoimidazole-based drugs, as they affect the compound's pharmacokinetics and pharmacodynamics.

Scientific Research Applications

Synthesis and Characterization

A range of benzimidazole derivatives, including those structurally similar to 4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine, have been synthesized and characterized, demonstrating significant antimicrobial activity against various human pathogenic microorganisms. The synthesis involves treating various substituted propenones with phenyl hydrazine in the presence of sodium acetate, resulting in novel benzimidazole derivatives. These compounds were evaluated for their in vitro antibacterial and antifungal properties, showing activity against all tested microorganism strains. Notably, compounds with electron-withdrawing groups exhibited superior activity compared to those with electron-donating groups, highlighting the importance of structural activity relationships in medicinal chemistry research (Krishnanjaneyulu et al., 2014).

Antimicrobial Applications

Benzimidazole derivatives have been extensively studied for their antimicrobial properties. For instance, a study synthesized various 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, which demonstrated significant antimicrobial activity against strains such as Escherichia coli and Staphylococcus aureus. This research illustrates the potential of benzimidazole derivatives in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Salahuddin et al., 2017).

Anticancer and Antitumor Agents

Benzimidazole derivatives have also been investigated for their potential as anticancer and antitumor agents. For example, the synthesis of Nilotinib, a known antitumor agent, involves the reaction of 5-bromo-3-(trifluoromethyl)phenylamine with 4-methyl-1H-imidazole, showcasing the role of benzimidazole derivatives in the synthesis of clinically significant antitumor medications (Wang Cong-zhan, 2009).

Heparanase Inhibitors

In another study, N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides were identified as potent inhibitors of the enzyme heparanase, which is involved in tumor metastasis and angiogenesis. This research highlights the therapeutic potential of benzimidazole derivatives in cancer treatment by targeting enzymes critical to cancer progression (Yong-Jiang Xu et al., 2006).

properties

IUPAC Name

4-[2-(6-methyl-1H-benzimidazol-2-yl)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3/c1-11-2-8-14-15(10-11)19-16(18-14)9-5-12-3-6-13(17)7-4-12/h2-4,6-8,10H,5,9,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTFEALFRDBRNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)CCC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424591
Record name 4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine

CAS RN

883541-99-9
Record name 4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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